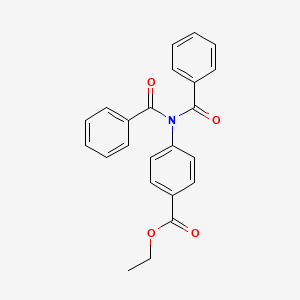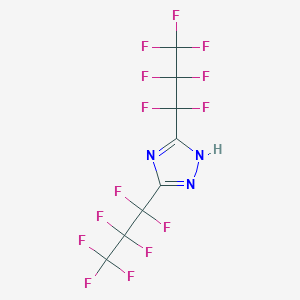
3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole: is a fluorinated heterocyclic compound. It is characterized by the presence of two heptafluoropropyl groups attached to a 1,2,4-triazole ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole typically involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine . This reaction yields 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole. Under similar conditions, perfluoro(5-aza-4-nonene) reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidative degradation due to the presence of fluorine atoms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the compound’s resistance to oxidation makes these reactions less common.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Oxidation products are not commonly formed due to the compound’s stability.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, reaction with an amine can produce an amino-substituted triazole derivative.
Scientific Research Applications
Chemistry: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is used as a building block in the synthesis of other fluorinated heterocycles. Its unique properties make it valuable in the development of new materials with high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings that require high resistance to heat and chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is primarily related to its chemical stability and resistance to degradation. The presence of fluorine atoms enhances the compound’s thermal stability and resistance to oxidative and chemical degradation. This makes it an ideal candidate for applications requiring long-term stability under harsh conditions.
Comparison with Similar Compounds
- 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole
- 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles
Comparison: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is unique due to the specific positioning of the heptafluoropropyl groups on the triazole ring. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. For example, 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole may have different reactivity due to the different positioning of the substituents.
Properties
CAS No. |
801-28-5 |
|---|---|
Molecular Formula |
C8HF14N3 |
Molecular Weight |
405.09 g/mol |
IUPAC Name |
3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8HF14N3/c9-3(10,5(13,14)7(17,18)19)1-23-2(25-24-1)4(11,12)6(15,16)8(20,21)22/h(H,23,24,25) |
InChI Key |
FPVIHTFALYNIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


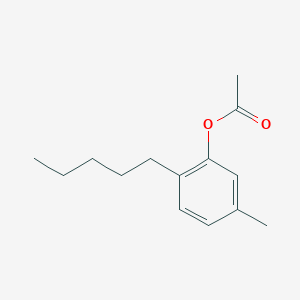
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
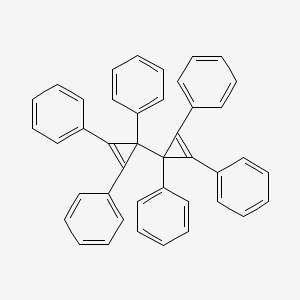
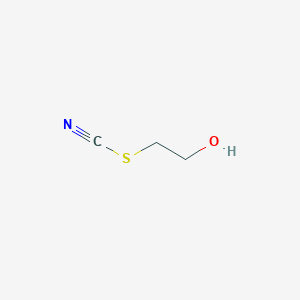
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)


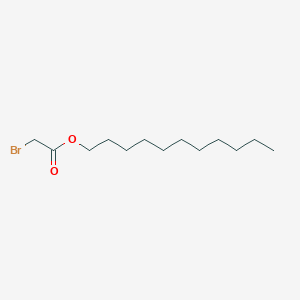
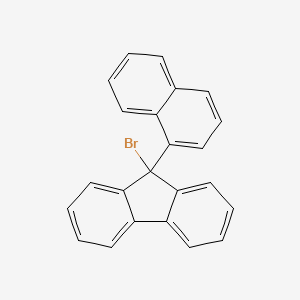


![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
